1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester(Ribavirin Impurity H)

Catalog No.
S14370573
CAS No.
M.F
C9H13N3O7
M. Wt
275.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Ac...

Product Name

1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester(Ribavirin Impurity H)

IUPAC Name

[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] 1H-1,2,4-triazol-5-ylmethyl carbonate

Molecular Formula

C9H13N3O7

Molecular Weight

275.22 g/mol

InChI

InChI=1S/C9H13N3O7/c13-1-4-6(14)7(15)8(18-4)19-9(16)17-2-5-10-3-11-12-5/h3-4,6-8,13-15H,1-2H2,(H,10,11,12)/t4-,6-,7-,8+/m1/s1

InChI Key

HOYRAVSFLFXBCY-JBBNEOJLSA-N

Canonical SMILES

C1=NNC(=N1)COC(=O)OC2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=NNC(=N1)COC(=O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester, commonly referred to as Ribavirin Impurity H, is a chemical compound associated with the antiviral drug ribavirin. This compound is characterized by its unique structure, which includes a ribofuranosyl moiety linked to a 1,2,4-triazole ring and a carboxylic acid methyl ester functional group. The presence of the triazole ring is significant as it contributes to the biological activity of ribavirin, making this impurity an important subject of study in pharmaceutical chemistry.

  • Condensation Reaction: The initial step often involves the condensation of 1,2,4-triazole-3-carboxylic acid with ribose derivatives. This reaction can be catalyzed by various conditions or enzymes.
  • Transglycosylation: Enzyme-catalyzed transglycosylation reactions are crucial for attaching the ribofuranosyl group to the triazole moiety. This process enhances the yield and purity of the final product.
  • Methyl Esterification: The carboxylic acid group can be converted to a methyl ester through reaction with methanol in the presence of an acid catalyst.

These reactions are essential for producing Ribavirin Impurity H in a controlled manner, ensuring that impurities are minimized during synthesis.

Ribavirin Impurity H exhibits biological activities similar to those of ribavirin itself. Ribavirin is known for its antiviral properties and is used in treating various viral infections, including hepatitis C and respiratory syncytial virus. The biological activity of Ribavirin Impurity H may include:

  • Antiviral Effects: It may inhibit viral replication through mechanisms similar to ribavirin.
  • Cytotoxicity: Studies have indicated that certain impurities may exhibit varying degrees of cytotoxicity against human cell lines, which is an important consideration in drug formulation and safety assessment.

The synthesis of 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester can be achieved through several methods:

  • Chemoenzymatic Synthesis: A combination of chemical synthesis and enzymatic reactions has been shown to yield high purity levels. For instance, using purine nucleoside phosphorylase from Escherichia coli as a biocatalyst can enhance the efficiency of transglycosylation reactions .
  • Classical Organic Synthesis: Traditional methods involve multi-step organic reactions including protection-deprotection strategies for functional groups on ribose and triazole derivatives .
  • Microbial Biotransformation: Utilizing specific strains of bacteria that possess the necessary enzymatic machinery can facilitate the synthesis of ribavirin and its impurities in a more environmentally friendly manner.

Ribavirin Impurity H serves several applications within pharmaceutical research:

  • Quality Control: As an impurity in ribavirin formulations, it is essential for quality control measures during drug manufacturing.
  • Research Tool: It can be used in research to study the effects of ribavirin and its metabolites on viral infections.
  • Pharmaceutical Development: Understanding its properties helps in improving formulation strategies for antiviral therapies.

Interaction studies involving Ribavirin Impurity H focus on its effects when combined with other antiviral agents or within biological systems:

  • Synergistic Effects: Research indicates that certain combinations with other antivirals may enhance therapeutic efficacy against resistant viral strains.
  • Mechanistic Studies: Investigations into how this impurity interacts at the molecular level with viral enzymes or cellular pathways are ongoing to elucidate its potential role in enhancing or mitigating antiviral activity.

Similar Compounds

Several compounds share structural or functional similarities with 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester. These include:

Compound NameStructure SimilaritiesUnique Features
RibavirinContains a triazole ring and riboseWell-established antiviral agent
1,2,4-Triazole-3-carboxamideCore triazole structurePrecursor in ribavirin synthesis
5-Amino-1,2,4-triazoleSimilar triazole frameworkActs as an intermediate in synthesis
AcyclovirPurine analog with antiviral propertiesDifferent mechanism targeting herpes viruses

Uniqueness

Ribavirin Impurity H stands out due to its specific structural combination that includes both ribofuranosyl and triazole functionalities. This unique configuration may influence its biological activity differently compared to other similar compounds.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

275.07534976 g/mol

Monoisotopic Mass

275.07534976 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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